4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl ester (Boc) group at position 1 and a propylamino substituent at position 4. The propyl chain terminates in a tert-butoxycarbonyl (Boc) ester, contributing to its steric bulk and stability. The Boc group is a common protecting moiety in organic synthesis, particularly for amines, and the compound likely serves as an intermediate in pharmaceutical development .
Properties
CAS No. |
696644-09-4 |
|---|---|
Molecular Formula |
C17H32N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl 4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)7-10-18-13-8-11-19(12-9-13)15(21)23-17(4,5)6/h13,18H,7-12H2,1-6H3 |
InChI Key |
HLCKXJILAFAXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester involves multi-step reactions. Initially, the starting materials undergo condensation to form intermediate compounds. A series of protection and deprotection steps are employed to selectively manipulate functional groups. The final esterification step involves treating the intermediate with tert-butanol under acid-catalyzed conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are streamlined for scalability. Key steps include the optimization of reaction conditions to maximize yield and purity. Common industrial techniques like continuous flow synthesis and advanced catalysis are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of reactions, such as:
Oxidation: : Conversion of the tert-butyl ester group to a corresponding acid.
Reduction: : Hydrogenation of the carbonyl group to form a secondary alcohol.
Substitution: : Nucleophilic substitution at the piperidine ring.
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles like sodium hydroxide in polar aprotic solvents.
Oxidation: : Produces the corresponding carboxylic acid.
Reduction: : Yields secondary alcohols.
Substitution: : Forms substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as an intermediate for the synthesis of complex molecules. Its unique structure facilitates the formation of various derivatives.
Biology: In biological research, it is used as a molecular probe to study biochemical pathways. Its ability to interact with proteins and enzymes makes it valuable for elucidating mechanisms of action.
Medicine: In medicinal chemistry, this compound acts as a precursor for designing pharmaceuticals. Its structural motifs are crucial for developing drugs targeting specific biological pathways.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals. Its reactivity profile allows for the manufacture of high-value products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In enzymatic pathways, it binds to active sites, modulating enzyme activity. This interaction can lead to either inhibition or activation of biochemical processes, depending on the context.
Comparison with Similar Compounds
Key Structural Features
- Core Structure : Piperidine ring with Boc protection at the nitrogen (position 1).
- Substituent: Position 4 features a propylamino group with a Boc ester at the terminal carbon (-NH-CH2-CH2-CO-O-C(CH3)3).
Comparative Analysis of Analogous Compounds
* Estimated based on structural analysis; exact values require experimental validation.
Functional Group and Reactivity Differences
- Target vs. PSN632408 : The target’s propyl-Boc ester substituent offers greater hydrophobicity compared to PSN632408’s oxadiazole-methoxy group, which may enhance membrane permeability but reduce aqueous solubility .
- Target vs. Quaterpiperidine Analogs : The quaterpiperidine structure in has four piperidine rings, enabling multi-site ligand interactions, whereas the target’s single piperidine is optimized for selective binding .
- Safety Profile : Similar to other Boc-protected compounds (e.g., ), the target likely requires PPE due to irritant properties .
Biological Activity
The compound 4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester , often referred to as M4, has garnered attention in recent research due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article synthesizes current knowledge regarding its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
M4 is a piperidine derivative characterized by the following chemical formula: C20H30N2O4 . It features a tert-butyl ester group that enhances its stability and solubility, making it a suitable candidate for pharmacological applications. The structural representation is as follows:
Neuroprotective Effects
Recent studies have demonstrated that M4 exhibits significant neuroprotective properties. It acts primarily through the inhibition of amyloid-beta (Aβ) aggregation, which is crucial in the pathogenesis of Alzheimer's disease. In vitro studies revealed that M4 can prevent Aβ-induced cytotoxicity in astrocytes, enhancing cell viability from approximately 43.78% to 62.98% when co-treated with Aβ at a concentration of 100 μM .
Enzyme Inhibition
M4 has been identified as a dual inhibitor of both β-secretase and acetylcholinesterase enzymes. This dual action is particularly beneficial for therapeutic strategies aimed at combating cognitive decline associated with Alzheimer's disease. The inhibition of these enzymes prevents the formation of toxic Aβ fibrils, thereby mitigating oxidative stress within neuronal cells .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, M4 was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and free radicals in astrocyte cultures exposed to Aβ . These findings suggest that M4 not only protects against direct cytotoxic effects but also modulates inflammatory responses.
- In Vivo Models : An in vivo study using a scopolamine-induced model of cognitive impairment indicated that while M4 demonstrated some protective effects against oxidative stress (as evidenced by reduced malondialdehyde levels), it did not significantly outperform standard treatments like galantamine . This highlights the need for further optimization of M4's bioavailability and efficacy in systemic applications.
The mechanisms through which M4 exerts its biological effects include:
- Reduction of Oxidative Stress : By decreasing free radical formation and inflammatory cytokines, M4 helps maintain cellular integrity under stress conditions.
- Inhibition of Amyloidogenesis : Its ability to stabilize Aβ peptides prevents their aggregation into harmful fibrils.
- Neuroprotection : Enhancing astrocyte viability contributes to overall neuronal health and function.
Comparative Analysis
| Property/Activity | M4 | Galantamine |
|---|---|---|
| β-secretase Inhibition | Yes | Yes |
| Acetylcholinesterase Inhibition | Yes | Yes |
| Neuroprotective Effect | Moderate | High |
| Cytotoxicity Reduction | Significant | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
